Lead chromate

Beschreibung

Eigenschaften

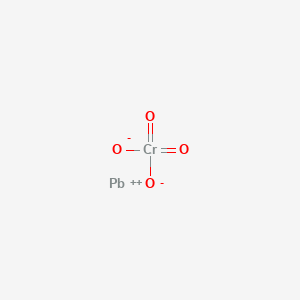

IUPAC Name |

dioxido(dioxo)chromium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPNEIJQCETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCrO4, CrO4Pb | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11119-70-3 (Parent), Array | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1064792 | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 mm Hg | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |

CAS No. |

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulfochromate yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1551 °F (NTP, 1992), 844 °C, 1551 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of lead chromate (PbCrO₄), a compound of significant interest due to its diverse applications and polymorphic nature. This document details the crystallographic parameters of its various forms, outlines the experimental protocols for their determination, and presents a visual workflow for structural analysis, serving as a vital resource for professionals in research and development.

Polymorphism of Lead Chromate: A Comparative Overview

Lead chromate is known to exist in several polymorphic forms, with the monoclinic and tetragonal structures being the most extensively characterized. The stable ambient-pressure phase is the monoclinic form, naturally occurring as the mineral crocoite, which adopts a monazite-type structure.[1][2] Under high pressure, lead chromate undergoes a phase transition to a tetragonal scheelite-type structure.[3][4][5] An unstable orthorhombic form is also known to exist.[1][6][7]

The structural variations across these polymorphs give rise to different physical and chemical properties, making a thorough understanding of their crystallography crucial for various applications.

Data Presentation: Crystallographic Parameters of Lead Chromate Polymorphs

The following tables summarize the key crystallographic data for the monoclinic and high-pressure tetragonal phases of lead chromate.

Table 1: Monoclinic Lead Chromate (Crocoite/Monazite-type)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Constants | a = 7.12 Å |

| b = 7.43 Å | |

| c = 6.79 Å | |

| β = 102.42° | |

| Coordination Geometry | Cr⁶⁺: Tetrahedral |

| Pb²⁺: 8-coordinate | |

| Bond Distances | Cr-O: 1.66 - 1.69 Å |

| Pb-O: 2.51 - 2.92 Å |

Data sourced from the Materials Project and supporting literature.[4][8]

Table 2: High-Pressure Tetragonal Lead Chromate (Scheelite-type)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Lattice Constants (at 4.5 GPa) | a = 5.1102(3) Å |

| c = 12.213(3) Å |

Data obtained from high-pressure single-crystal X-ray diffraction studies.[3][4][5]

Experimental Protocols: From Synthesis to Structural Determination

The determination of the crystal structure of lead chromate involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Lead Chromate Single Crystals

Obtaining single crystals of sufficient size and quality is a critical prerequisite for accurate structural analysis.[9] While various methods can produce lead chromate powder, such as precipitation reactions from aqueous solutions of lead(II) nitrate or lead(II) acetate with a soluble chromate or dichromate, growing single crystals requires more controlled conditions.[1][10][11] A flux growth method, similar to that used for other complex oxides, can be adapted for lead chromate.[12][13]

Flux Growth Protocol for Lead Chromate Single Crystals (Adapted):

-

Precursor Preparation: High-purity lead(II) oxide (PbO) and chromium(III) oxide (Cr₂O₃) are used as starting materials. A molar excess of a suitable flux, such as lead(II) fluoride (PbF₂), is added to the stoichiometric mixture of the reactants. The flux facilitates the dissolution of the reactants and promotes crystal growth at a temperature lower than the melting point of lead chromate.

-

Homogenization: The reactant and flux powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Crucible Selection: The mixture is placed in a platinum or high-purity alumina crucible, which is chemically inert to the molten flux and reactants at high temperatures.

-

Heating and Soaking: The crucible is placed in a programmable muffle furnace. The temperature is ramped up slowly (e.g., 100-200 °C/hour) to a soaking temperature above the melting point of the flux but below the decomposition temperature of lead chromate (melts at 844 °C).[14] The mixture is held at this temperature for an extended period (e.g., 10-20 hours) to ensure complete dissolution and homogenization of the melt.

-

Slow Cooling: This is the most critical step for crystal growth. The furnace is cooled very slowly (e.g., 1-5 °C/hour) through the temperature range where lead chromate crystallizes. This slow cooling rate allows for the formation of large, well-defined single crystals.

-

Flux Removal: After the furnace has cooled to room temperature, the solidified flux is removed to isolate the lead chromate crystals. This can be achieved by dissolving the flux in a suitable solvent (e.g., dilute nitric acid for a PbF₂ flux) that does not react with the lead chromate crystals.

-

Crystal Cleaning and Selection: The isolated crystals are thoroughly washed with deionized water and a solvent like ethanol, and then dried. The best crystals, identified by their well-formed facets and lack of visible defects under a microscope, are selected for X-ray diffraction analysis.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystal.[9][15]

Protocol for SC-XRD Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected at different orientations using an area detector.[9]

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all the collected reflections are then integrated.

-

Structure Solution: The integrated data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. For a novel structure, methods like Patterson or direct methods are employed. For a known structure type, the atomic coordinates of an isostructural compound can be used as a starting model.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the crystal structure of lead chromate.

Caption: Workflow for Lead Chromate Crystal Structure Determination.

References

- 1. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. High-Pressure Single-Crystal X-ray Diffraction of Lead Chromate: Structural Determination and Reinterpretation of Electronic and Vibrational Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volume Composition PbCrO4 - DEMO Database [demo.mdi.ruhr-uni-bochum.de]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. toxicslink.org [toxicslink.org]

- 8. mp-19146: CrPbO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the single-crystal growth of chromium-based RECrO3 compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lead chromate | 7758-97-6 [chemicalbook.com]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Physicochemical Properties of Lead Chromate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lead chromate (PbCrO₄) nanoparticles. The information presented herein is intended to support research and development activities by providing detailed data, experimental methodologies, and insights into the material's behavior and potential biological interactions.

Introduction

Lead chromate, a naturally occurring mineral, has been synthesized at the nanoscale to explore its unique properties for various applications. As with all nanomaterials, the physicochemical characteristics of lead chromate nanoparticles are critical determinants of their functionality, stability, and safety. Understanding these properties is paramount for their application in any field, particularly in drug development and biomedical research, where interactions with biological systems are of primary concern.

Physicochemical Properties

The key physicochemical properties of lead chromate nanoparticles are summarized below. These parameters are highly dependent on the synthesis method and conditions.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for lead chromate nanoparticles. It is important to note that the data is derived from a limited number of studies, and further characterization is often necessary for specific applications.

| Property | Value/Range | Synthesis Method | Reference(s) |

| Particle Size (nm) | 70.423[1][2] | Chemical Co-precipitation | [1][2] |

| ~77[2] | Not specified | [2] | |

| Crystal Structure | Monoclinic | Chemical Co-precipitation | [1] |

| Band Gap (eV) | 4.4[1] | Chemical Co-precipitation | [1] |

| Morphology | Tetrahedral, Well-crystallized | Chemical Co-precipitation | [1][2] |

| Property | Value/Range | Method | Reference(s) |

| Specific Surface Area (m²/g) | Data not available | BET | - |

| Zeta Potential (mV) | Data not available | DLS | - |

Note: The lack of available data for Specific Surface Area and Zeta Potential highlights a significant gap in the current literature for lead chromate nanoparticles and represents a critical area for future research.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lead chromate nanoparticles are crucial for reproducibility and comparison of results across different studies.

Synthesis of Lead Chromate Nanoparticles via Chemical Co-precipitation

This method is a common and relatively straightforward approach for producing lead chromate nanoparticles.[1]

Materials:

-

Lead (II) Chloride (PbCl₂)

-

Potassium Chromate (K₂CrO₄)

-

Distilled water

-

Ethanol

-

Magnetic stirrer

-

Beakers

-

Agate mortar and pestle

Procedure:

-

Prepare 0.1 M aqueous solutions of Lead (II) Chloride and Potassium Chromate separately in distilled water.

-

Ensure complete dissolution of both salts.

-

While stirring vigorously with a magnetic stirrer, add the Potassium Chromate solution dropwise to the Lead (II) Chloride solution.

-

A yellow precipitate of lead chromate will form immediately.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction and homogenization.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and by-products.

-

Dry the wet precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Grind the dried product into a fine powder using an agate mortar and pestle.

Workflow for Chemical Co-precipitation Synthesis:

Characterization Techniques

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1]

Sample Preparation: A thin layer of the powdered lead chromate nanoparticles is uniformly spread on a sample holder.

Analysis:

-

The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., Cu Kα radiation).

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the Joint Committee on Powder Diffraction Standards - JCPDS database) to identify the crystal structure and phase.

-

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

Sample Preparation:

-

Disperse a small amount of the lead chromate nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

-

Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid.

Imaging: The prepared grid is placed in the TEM, and a high-energy electron beam is transmitted through the sample to generate an image.

Purpose: To determine the specific surface area of the nanoparticles.

Sample Preparation: The powdered sample is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants from the surface.

Analysis:

-

The degassed sample is cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is incrementally introduced to the sample, and the amount of gas adsorbed at each pressure point is measured.

-

The data is used to generate an adsorption isotherm.

-

The BET equation is applied to the linear portion of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.[3][4][5]

Purpose: To determine the hydrodynamic size distribution and the surface charge (zeta potential) of the nanoparticles in a liquid dispersion.[6][7][8][9][10][11]

Sample Preparation: A dilute, stable suspension of the lead chromate nanoparticles is prepared in a suitable solvent (e.g., deionized water or a buffer solution). The pH of the suspension should be measured and reported as it significantly influences the zeta potential.[8][12]

Analysis:

-

DLS for Size: A laser beam is passed through the suspension, and the scattered light intensity fluctuations due to the Brownian motion of the particles are measured. The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic diameter is then determined using the Stokes-Einstein equation.

-

Zeta Potential: An electric field is applied across the suspension, causing the charged nanoparticles to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using laser Doppler velocimetry. The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.[6][7][9]

Potential Signaling Pathways in Biological Systems

While direct studies on the signaling pathways affected by lead chromate nanoparticles are limited, the known toxicity of its constituent elements, lead and hexavalent chromium, along with general mechanisms of nanoparticle toxicity, suggest the involvement of several key cellular signaling cascades.

Oxidative Stress and Inflammatory Response (NF-κB Pathway)

Lead and chromium are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[13][14] Nanoparticles, in general, can also trigger inflammatory responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and cellular stress responses.

Proposed Mechanism:

-

Internalization of lead chromate nanoparticles or the release of lead and chromate ions can lead to increased intracellular ROS levels.

-

ROS can activate the IKK (IκB kinase) complex.

-

Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.[15][16][17]

Cell Proliferation and Apoptosis (MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Lead exposure has been shown to perturb MAPK signaling.[13][18] Nanoparticle-mediated targeting of the MAPK pathway has been explored in cancer therapy.[19][20][21]

Proposed Mechanism:

-

Lead chromate nanoparticles or their ionic components can act as cellular stressors, activating upstream kinases.

-

This can trigger a phosphorylation cascade involving MAPKKK (e.g., Raf), MAPKK (e.g., MEK), and MAPK (e.g., ERK).

-

Phosphorylated ERK can translocate to the nucleus and activate transcription factors (e.g., c-Fos, c-Jun) that regulate genes involved in cell cycle progression or apoptosis, depending on the cellular context and the duration and intensity of the signal.

Genotoxicity and Cell Cycle Arrest (p53 Pathway)

Lead chromate is a known genotoxic agent, capable of causing DNA damage and chromosomal aberrations.[22] The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage, often leading to cell cycle arrest to allow for DNA repair or inducing apoptosis if the damage is too severe. Some nanoparticles have been shown to interact with and modulate the p53 pathway.[23][24][25][26][27]

Proposed Mechanism:

-

Lead chromate nanoparticles can cause DNA double-strand breaks and other forms of DNA damage.

-

This DNA damage is sensed by proteins such as ATM/ATR, which then phosphorylate and activate p53.

-

Activated p53 acts as a transcription factor, upregulating the expression of genes like p21, which inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest (typically at the G1/S checkpoint).

-

If the DNA damage is extensive, p53 can also induce the expression of pro-apoptotic proteins like BAX, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of lead chromate nanoparticles, including their synthesis and characterization, along with a discussion of potential biological signaling pathways they may influence. The provided data and protocols serve as a valuable resource for researchers in the fields of materials science, toxicology, and drug development. The identified gaps in the literature, particularly concerning quantitative data on surface properties and direct evidence of signaling pathway modulation, highlight the need for further investigation to fully understand the behavior and potential applications of this nanomaterial. A thorough understanding of these fundamental aspects is essential for the responsible and effective utilization of lead chromate nanoparticles in any advanced application.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. solids-solutions.com [solids-solutions.com]

- 5. particletechlabs.com [particletechlabs.com]

- 6. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NanoFASE - electrophoretic-light-scattering---els [nanofase.eu]

- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Electrophoretic Light Scattering ELS | Measure Electrophoretic Mobility | Malvern Panalytical [malvernpanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. nanocomposix.com [nanocomposix.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clastogenicity of lead chromate particles in hamster and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chromium oxide nanoparticle-induced genotoxicity and p53-dependent apoptosis in human lung alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lead Borate Nanoparticles Induce Apoptotic Gene Activity in P53 Mutant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Role of p53 in Nanoparticle-Based Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. innovationsgesellschaft.ch [innovationsgesellschaft.ch]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lead chromate (PbCrO₄), a compound of significant interest in various scientific and industrial fields. This document details common synthesis methodologies, including precipitation, hydrothermal, and sol-gel techniques, and outlines key characterization methods for analyzing the resulting material's properties.

Synthesis of Lead Chromate

Lead chromate can be synthesized through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most common methods are precipitation, hydrothermal synthesis, and the sol-gel process.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing lead chromate. It involves the reaction of soluble lead(II) salts with a chromate source in an aqueous solution, leading to the formation of an insoluble lead chromate precipitate.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.1 M solution of lead(II) nitrate (Pb(NO₃)₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of potassium chromate (K₂CrO₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the lead(II) nitrate solution under constant stirring. A yellow precipitate of lead chromate will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure a complete reaction.

-

-

Washing and Separation:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove any unreacted ions. Centrifugation can be employed to facilitate the separation of the precipitate from the washing solution.

-

-

Drying:

-

Dry the washed precipitate in an oven at 80-100°C for several hours to obtain the final lead chromate powder.

-

A Technical Guide to the Historical Scientific Applications of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of lead chromate (PbCrO₄) in various scientific domains. From its celebrated role as a vibrant yellow pigment to its lesser-known applications in analytical and industrial chemistry, this document details the synthesis, properties, and scientific methodologies associated with this historically significant, yet hazardous, compound.

Introduction

Lead chromate, a brilliant yellow crystalline solid, was first synthesized shortly after the discovery of chromium by the French chemist Louis Nicolas Vauquelin in 1797.[1] Throughout the 19th and early 20th centuries, it became a cornerstone of the pigment industry, known commercially as chrome yellow.[1][2] Its high opacity, vibrant color, and relatively low cost contributed to its widespread use in paints, inks, plastics, and even as a colorant in some consumer goods.[1][3] However, the dual toxicity of lead and hexavalent chromium led to a significant decline in its use in the latter half of the 20th century, though it is still found in some industrial applications today.[4][5]

This guide delves into the scientific and technical aspects of lead chromate's historical applications, providing quantitative data, detailed experimental protocols, and visualizations of key processes for a comprehensive understanding of its role in the advancement of science and technology.

Physicochemical and Quantitative Data

Lead chromate's utility in scientific applications is rooted in its distinct physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Formula | PbCrO₄ |

| Molar Mass | 323.19 g/mol |

| Appearance | Bright yellow to orange powder |

| Crystal Structure | Monoclinic (stable), Orthorhombic, Tetragonal |

| Density | 6.12 g/cm³ |

| Melting Point | 844 °C (decomposes) |

| Solubility in Water | 0.00001720 g/100 mL (20 °C) |

| Solubility | Soluble in dilute nitric acid and alkali hydroxides; Insoluble in acetic acid and ammonia |

| Refractive Index | 2.31 |

Table 1: Physicochemical properties of lead(II) chromate.[3][6]

Historical Production and Trade

While precise global production figures for the 19th century are scarce, the demand for lead chromate grew rapidly with industrialization.[1] In the latter half of the 20th century, production volumes were substantial, though they have seen a significant decline due to health and environmental regulations.

| Year/Period | Production/Trade Volume (Annual) | Region/Scope |

| 2000 | 90,000 tons | Global |

| 2022-2023 | ~24,000 tons | Global Exports |

| 2022-2024 | ~200 tons | Confirmed Exports from Canada |

| 2022-2024 | >100 tons | Confirmed Exports from US & UK |

Table 2: Estimated recent production and trade volumes of lead chromate.[4][7]

Historical Scientific Applications and Experimental Protocols

Lead chromate's historical applications in science were diverse, extending beyond its primary use as a pigment.

Pigment Synthesis and Application

The most prominent historical application of lead chromate was as the pigment "chrome yellow."[1] Different shades, ranging from pale lemon yellow to deep orange, were achieved by co-precipitating lead chromate with lead sulfate (PbSO₄) or by altering the pH to form basic lead chromate (PbCrO₄·PbO).[2][8][9]

This protocol is based on historical accounts of 19th-century pigment manufacturing processes.[3]

Materials:

-

Lead(II) acetate [Pb(CH₃COO)₂] or Lead(II) nitrate [Pb(NO₃)₂]

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Dilute acetic acid (optional, to prevent hydrolysis of lead salts)

-

Distilled water

-

Filter paper

-

Beakers and stirring rods

Procedure:

-

Preparation of Solutions:

-

Dissolve a measured quantity of the lead salt (e.g., 5 grams of lead acetate) in a sufficient volume of distilled water. If using lead acetate, a small amount of dilute acetic acid can be added to ensure a clear solution by preventing the formation of basic lead salts.

-

In a separate beaker, dissolve a stoichiometric amount of the chromate salt (e.g., 3 grams of potassium chromate) in distilled water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the lead salt solution while stirring continuously. A vibrant yellow precipitate of lead chromate will form immediately.

-

-

Digestion and Washing:

-

Heat the mixture to boiling to encourage the formation of larger, more easily filterable crystals.

-

Allow the precipitate to settle, and then wash it by decantation several times with distilled water to remove soluble impurities.

-

-

Filtration and Drying:

-

Collect the lead chromate precipitate by filtration.

-

Dry the filtered residue in an oven at a low temperature to obtain the final pigment powder.

-

Qualitative Inorganic Analysis

In the realm of classical analytical chemistry, lead chromate played a crucial role in the qualitative analysis schemes developed in the 19th century. The formation of a characteristic yellow precipitate upon the addition of a chromate solution was a definitive test for the presence of lead(II) ions in a sample.

This procedure is adapted from 19th-century qualitative analysis manuals, such as those by Carl Remigius Fresenius.

Materials:

-

Aqueous solution suspected of containing lead(II) ions

-

Potassium chromate (K₂CrO₄) solution

-

Test tubes

Procedure:

-

Sample Preparation: The unknown sample is dissolved in water or a suitable acid and systematically treated to separate different groups of cations.

-

Precipitation Test: To a small volume of the test solution, a few drops of potassium chromate solution are added.

-

Observation: The formation of a bright yellow precipitate, which is insoluble in acetic acid, confirms the presence of lead(II) ions.

Other Scientific Applications

-

Organic Chemistry: While specific historical protocols are scarce, chromates in general were recognized as powerful oxidizing agents. Lead chromate, due to the presence of Cr(VI), could be used in the oxidation of organic compounds, although more soluble chromates were often preferred.[10]

-

Elemental Analysis: In more modern, though now largely historical, instrumental analysis, lead chromate was used as a reagent in CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analyzers to absorb sulfur dioxide during combustion.[11][12]

-

Pyrotechnics: Lead chromate has been used in pyrotechnic delay compositions, where its decomposition properties are utilized to control the timing of reactions.[13][14][15]

-

Textile Dyeing: In the 19th century, mineral pigments like lead chromate were used in textile dyeing, often in conjunction with mordants to fix the color to the fabric.[16]

Degradation Chemistry of Lead Chromate Pigments

A significant area of scientific study related to lead chromate has been its degradation, particularly the darkening of chrome yellow pigments in historical artworks. This phenomenon is of great interest to conservation scientists and art historians.

The primary degradation pathway is the photo-reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds, such as chromium(III) oxide (Cr₂O₃).[10][17] This process is particularly pronounced in lead chromate pigments that have a high sulfate content (lead sulfochromate, PbCr₁₋ₓSₓO₄) and an orthorhombic crystal structure.[17] The presence of sulfur appears to play a key role in facilitating this degradation.

Conclusion

The history of lead chromate in science is a compelling narrative of innovation, application, and the subsequent reckoning with toxicity. As "chrome yellow," it brought an unprecedented vibrancy to the art and industrial worlds of the 19th century. Its utility in analytical chemistry provided a reliable method for the detection of lead. However, the severe health and environmental risks associated with both lead and hexavalent chromium have rightly led to its widespread replacement.

For researchers and professionals in drug development and materials science, the story of lead chromate serves as a crucial case study in the lifecycle of a chemical substance—from celebrated discovery to regulated substance. Understanding its historical applications and the scientific investigations into its properties and degradation provides valuable context for the ongoing development of safer and more sustainable chemical technologies.

References

- 1. Chrome Yellow - ColourLex [colourlex.com]

- 2. Chrome Yellow: An Ancient Primary Color [ar.cn-pigments.com]

- 3. scribd.com [scribd.com]

- 4. pcimag.com [pcimag.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cgdev.org [cgdev.org]

- 8. toxicslink.org [toxicslink.org]

- 9. Colour dyes: a (very) short history of dyes from around the world – Colour Theory: Understanding and Working with Colour [rmit.pressbooks.pub]

- 10. govinfo.gov [govinfo.gov]

- 11. Technical Bulletin: Lead Chromate and Alternative | Elemental Microanalysis [elementalmicroanalysis.com]

- 12. ipen.org [ipen.org]

- 13. Pyrotechnic composition - Wikipedia [en.wikipedia.org]

- 14. bulletpicker.com [bulletpicker.com]

- 15. US3726730A - Pyrotechnic delay composition containing heavy metal soap - Google Patents [patents.google.com]

- 16. Natural Colorants: Historical, Processing and Sustainable Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paint Components | Chrome Yellow Deterioration |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]

A Technical Guide to the Solubility of Lead Chromate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead chromate (PbCrO₄), with a particular focus on its behavior in organic solvents. Due to its classification as a hazardous substance and its extremely low solubility, quantitative data in organic media is scarce. This document summarizes the available information, outlines the theoretical factors governing its solubility, and provides detailed experimental protocols for researchers seeking to determine its solubility in specific solvent systems.

Overview of Lead Chromate Properties

Lead(II) chromate is an inorganic compound that appears as a vibrant yellow to orange-yellow crystalline powder.[1][2] Historically used as a pigment known as "chrome yellow," its application has been significantly curtailed due to the toxicity of both lead and hexavalent chromium.[3][4][5] It is well-documented as being soluble in strong inorganic acids and alkalis but is considered practically insoluble in water and organic solvents like oils.[2][6][7]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Lead Chromate

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Water | H₂O | 20 | 0.17 mg/L[1] | 5.26 x 10⁻⁷ |

| Water | H₂O | 25 | 0.058 mg/L[1] | 1.79 x 10⁻⁷ |

| Ethanol | C₂H₅OH | Not Reported | Practically Insoluble[2][3][6] | Not Reported |

| Methanol | CH₃OH | Not Reported | Practically Insoluble[2][3][6] | Not Reported |

| Acetone | C₃H₆O | Not Reported | Practically Insoluble[2][3][6] | Not Reported |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Reported | Practically Insoluble[2][3][6] | Not Reported |

| Toluene | C₇H₈ | Not Reported | Practically Insoluble[2][3][6] | Not Reported |

Note: Molar solubility calculated based on a molar mass of 323.19 g/mol .

Factors Influencing Solubility in Organic Media

The solubility of an inorganic salt like lead chromate in an organic solvent is governed by a complex interplay of physicochemical factors. Understanding these principles is essential for solvent selection and for designing experiments.

Caption: Key factors determining the solubility of lead chromate.

-

Solvent Properties : The principle of "like dissolves like" is paramount. The highly ionic nature of lead chromate means it has extremely low solubility in non-polar organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol) are more likely to dissolve ionic compounds, but the high lattice energy of lead chromate still presents a significant barrier.

-

Solute Properties : The strong electrostatic forces holding the Pb²⁺ and CrO₄²⁻ ions together in the crystal lattice (lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. This high lattice energy is a primary reason for its general insolubility.

-

System Conditions :

-

Temperature : For most solid solutes, solubility increases with temperature as the additional thermal energy helps to break apart the crystal lattice.

-

Complexing Agents : The presence of chelating or complexing agents can significantly increase solubility by forming stable, soluble complexes with the lead cation.

-

Experimental Protocol for Solubility Determination

For researchers needing to quantify the solubility of lead chromate in a specific organic solvent, the following generalized protocol based on the equilibrium solubility method is recommended. This method requires highly sensitive analytical instrumentation due to the anticipated low concentrations.

Caption: Workflow for determining lead chromate solubility.

Materials and Equipment

-

Lead Chromate (PbCrO₄), analytical grade

-

Organic solvent of interest, HPLC grade or higher

-

Sealed, inert glass or Teflon® vessels

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

High-speed centrifuge

-

Syringe filters (e.g., 0.2 μm PTFE or equivalent solvent-compatible material)

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

-

Calibrated volumetric glassware and micropipettes

Procedure

-

Sample Preparation :

-

Add an excess amount of solid lead chromate to a known volume of the organic solvent in a sealed vessel. The excess is critical to ensure a saturated solution is formed. A starting point is to add approximately 100 mg of solid to 50 mL of solvent.

-

Prepare a solvent blank (solvent with no added lead chromate) to be carried through the entire process for background correction.

-

-

Equilibration :

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a constant temperature shaker bath or on a stir plate set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a predetermined period to allow the system to reach equilibrium. For sparingly soluble salts, this may take 24 to 72 hours. Preliminary time-course studies are recommended to determine the minimum time to reach a stable concentration.

-

-

Phase Separation :

-

After equilibration, allow the suspension to settle for a short period.

-

Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully draw off the supernatant using a pipette. For the highest accuracy, immediately filter the supernatant through a sub-micron, solvent-compatible syringe filter (e.g., 0.2 μm PTFE) to remove any remaining suspended microparticles. This step is crucial to avoid erroneously high results.

-

-

Sample Dilution and Analysis :

-

Accurately dilute a known volume of the clear filtrate with the pure organic solvent to a concentration within the linear dynamic range of the analytical instrument.

-

Prepare a series of calibration standards by dissolving a soluble lead or chromium salt in the same organic solvent.

-

Analyze the solvent blank, calibration standards, and the diluted sample filtrate using a sensitive technique such as ICP-OES or AAS to determine the concentration of dissolved lead or chromium.[8]

-

-

Calculation of Solubility :

-

Using the calibration curve, determine the concentration of lead (or chromium) in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated filtrate.

-

Convert this concentration into the desired solubility units (e.g., mg/L, g/100 mL, or mol/L) using the stoichiometry of PbCrO₄.

-

This document is intended for informational purposes for qualified research and development professionals. Lead chromate is a toxic and carcinogenic substance and must be handled with appropriate personal protective equipment and engineering controls in accordance with all applicable safety regulations.

References

- 1. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lead chromate | 7758-97-6 [chemicalbook.com]

- 3. Lead(II) chromate - Sciencemadness Wiki [sciencemadness.org]

- 4. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 5. toxicslink.org [toxicslink.org]

- 6. chembk.com [chembk.com]

- 7. Lead chromate - CAMEO [cameo.mfa.org]

- 8. afitch.sites.luc.edu [afitch.sites.luc.edu]

Toxicological Effects of Lead Chromate on Laboratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (PbCrO₄), a chemical compound recognized for its vibrant yellow pigment, is also a substance of significant toxicological concern. Both lead and hexavalent chromium, its constituent elements, are independently classified as toxic and carcinogenic.[1][2] This technical guide provides a comprehensive overview of the toxicological effects of lead chromate as observed in various laboratory models. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of the mechanisms of toxicity.

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on lead chromate.

Table 1: Carcinogenicity and Genotoxicity Data

| Endpoint | Species/Cell Line | Dose/Concentration | Route of Administration | Observed Effect | Reference |

| Tumorigenicity | Fischer 344 Rats | Not specified | Intramuscular | 64% of animals developed malignant tumors at the injection site; 3 renal carcinomas observed.[3][4] | [3][4] |

| Carcinogenicity | Fischer 344 Rats | Not specified | Intramuscular | Development of fibrosarcomas and rhabdomyosarcomas at injection sites.[4] | [4] |

| Tumorigenicity | Swiss Albino Mice | Lower dose than rats | Intramuscular | No tumors detected.[3][4] | [3][4] |

| DNA Double-Strand Breaks | Human Lung Fibroblast Cells (WTHBF-6) | 0.1, 0.5, 1, 5 µg/cm² | In vitro | 20%, 50%, 67%, and 109% relative increase in tail integrated intensity ratio (comet assay), respectively.[5] | [5] |

| γ-H2A.X Foci Formation | Human Lung Fibroblast Cells (WTHBF-6) | 0.1, 0.5, 1, 5 µg/cm² | In vitro | 43%, 51%, 115%, and 129% relative increase in cells with foci, respectively.[5] | [5] |

| Aneuploidy | Human Lung Cells | 0.5 and 1 µg/cm² for 120 hours | In vitro | 55% and 60% aneuploid metaphases, respectively.[6] | [6] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | 0.08, 0.4, 0.8 µg/cm² | In vitro | Dose-dependent increase in chromosomal aberrations.[7] | [7] |

| Clastogenicity | Human Lung Cells | 0.1, 0.5, 1 µg/cm² | In vitro | Concentration-dependent increase in clastogenicity.[8] | [8] |

Table 2: Cytotoxicity Data

| Endpoint | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| Relative Survival | Human Lung Fibroblast Cells (WTHBF-6) | 0.1, 0.5, 1, 5 µg/cm² | 24 hours | 85%, 60%, 36%, and 3% relative survival, respectively.[5] | [5] |

| Colony-Forming Efficiency | Chinese Hamster Ovary (CHO) Cells | 0.08, 0.4, 0.8 µg/cm² | 24 hours | Reduced to 94%, 50%, and 10%, respectively.[7] | [7] |

| Cell Viability (LD50) | Human Leukemia (HL-60) Cells | 34.6 ± 5.2 µg/mL | 24 hours | LD50 value determined by MTT assay.[9] | [9] |

Table 3: Acute Toxicity Data

| Endpoint | Species | Route of Administration | LD50 | Reference |

| Acute Toxicity | Rats | Oral | >5 g/kg | [10][11] |

| Acute Toxicity | Mice | Oral | >12 g/kg | [11] |

Table 4: Oxidative Stress Markers

| Endpoint | Model | Treatment | Observed Effect | Reference |

| Oxidative Stress | C57BL/6 Mice | 5 weeks of lead exposure | Depleted glutathione (GSH), increased oxidized glutathione (GSSG), and malondialdehyde (MDA) in liver and brain.[12] | [12] |

| Lipid Hydroperoxides | Human Leukemia (HL-60) Cells | 10, 20, 30, 40, 50 µg/mL lead nitrate for 24h | Significant dose-dependent increase in hydroperoxide levels.[9] | [9] |

| Oxidative Stress | Rats/Mice (Meta-analysis) | Lead exposure | Significantly increased oxidants (MDA, GSSG, ROS, H₂O₂) and decreased antioxidants (CAT, GPx, GR, GSH, SOD, GST).[13][14] | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of lead chromate.

In Vivo Carcinogenicity Study in Rats

-

Animal Model: Fischer 344 rats.[4]

-

Test Substance: Lead chromate.

-

Route of Administration: Intramuscular (i.m.) injection.[3][4]

-

Dosage and Regimen: While the exact dose is not specified in the abstract, the study involved administering lead chromate to investigate its carcinogenic potential.[3] For similar studies, a suspension of the test substance in a suitable vehicle (e.g., saline or oil) is typically used.

-

Procedure:

-

A cohort of male and female Fischer 344 rats is used.[4]

-

Lead chromate is administered via intramuscular injection at a specific site.

-

A control group receives injections of the vehicle only.

-

Animals are observed over their lifespan for tumor development.

-

At the end of the study, or when tumors are detected, animals are euthanized.

-

A complete necropsy is performed, and tissues from the injection site and major organs (especially kidneys) are collected.[3][4]

-

Tissues are fixed, processed for histology, and examined microscopically for the presence of tumors.

-

-

Endpoint Measurement: Incidence and type of tumors (e.g., fibrosarcomas, rhabdomyosarcomas, renal carcinomas) are recorded and compared between the treated and control groups.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Line: Human leukemia (HL-60) cells.[9]

-